Sodium anthracene-2-sulfonate

Photophysics Fluorescence Spectroscopy Anthracene Sulfonates

Researchers requiring a temperature-stable fluorescent probe for aqueous studies often face signal loss from thermal quenching. Sodium anthracene-2-sulfonate (2-AS) solves this with a high activation energy for thermal quenching (Ea = 1144 cm⁻¹), outperforming 1-AS (939 cm⁻¹). • Enhanced thermal stability for protein folding, micelle dynamics, and polymer phase transition studies. • Unique ground-state dimerization on alumina-coated silica for surface photochemistry. • Validated ion-pair extraction reagent for non-fluorescent amines (ng/mL detection). Supplied at ≥95% purity; ready for immediate global shipment.

Molecular Formula C14H9NaO3S
Molecular Weight 280.28 g/mol
CAS No. 16106-40-4
Cat. No. B098262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium anthracene-2-sulfonate
CAS16106-40-4
Molecular FormulaC14H9NaO3S
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C14H10O3S.Na/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14;/h1-9H,(H,15,16,17);/q;+1/p-1
InChIKeyXGQPUSJLJAPLGH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Anthracene-2-Sulfonate Overview


Sodium anthracene-2-sulfonate (2-AS, CAS 16106-40-4) is a water-soluble, amphiphilic aromatic sulfonate [1]. Its molecular structure consists of a fluorescent anthracene core substituted with a single sulfonate group at the 2-position, which confers a negative charge and enhances aqueous solubility while preserving key photophysical properties [1]. The compound is primarily utilized as a fluorescent probe and reagent in photophysical research, analytical chemistry, and materials science, with a typical purity of 95% and a molecular weight of 280.28 g/mol [2].

2-AS Substitution Limitations


Direct substitution of sodium anthracene-2-sulfonate (2-AS) with other positional isomers or multi-sulfonated anthracene derivatives is not scientifically valid due to pronounced, quantifiable differences in key photophysical and interfacial behaviors [1][2]. The position and number of sulfonate groups critically alter the molecule's electronic structure, influencing its temperature-dependent fluorescence quantum yield, its propensity for ground-state dimerization on charged surfaces, and its overall amphiphilic balance [1][3]. These structural variations lead to significant, measurable divergences in performance metrics that are essential for applications ranging from fluorescence probing to surface photochemistry, as detailed in the quantitative evidence below.

2-AS vs. Analog Sulfonates


Fluorescence Quenching Activation Energy

Sodium anthracene-2-sulfonate (2-AS) exhibits a significantly higher activation energy (Ea) for its temperature-dependent fluorescence quantum yield compared to its positional isomer, anthracene-1-sulfonate (1-AS), and the disulfonated analog, anthracene-1,5-disulfonate (1,5-AS) [1]. This indicates a distinct, quantifiable difference in the thermal deactivation pathways for the singlet excited state, directly impacting its performance in temperature-variable fluorescence applications [1].

Photophysics Fluorescence Spectroscopy Anthracene Sulfonates

Surface Dimerization on Alumina-Silica

Upon adsorption from aqueous solution onto positively charged alumina-coated silica particles (25-nm diameter), sodium anthracene-2-sulfonate (2-AS) undergoes ground-state dimerization. In contrast, anthracene-1-sulfonate (1-AS) and anthracene-1,5-disulfonate (1,5-AS) do not dimerize under identical conditions [1]. This behavior is unique to the 2-substituted isomer and is accompanied by a specific spectral signature: an intensification and red-shift of the 0-0 absorption band from 370 nm to 401 nm, and a large, albeit unquantified, decrease in fluorescence quantum yield [1].

Surface Chemistry Photochemistry Anthracene Sulfonates Dimerization

Ion-Pair Extraction for Non-Fluorescent Amines

Sodium anthracene-2-sulfonate (2-AS) has been established as an effective counter-ion reagent for the quantitative fluorometric determination of non-fluorescent amines, including pharmaceuticals, in the ng/mL range [1]. The method demonstrates a 100% extraction degree and 5% precision for amitriptyline in the 10–100 ng/mL range when using methylene chloride as the organic solvent [1]. While this is a methodological study and not a direct head-to-head comparison of different sulfonates, the high quantitative performance establishes a proven application for 2-AS in analytical chemistry.

Analytical Chemistry Ion-Pair Extraction Fluorometry Pharmaceutical Analysis

Aqueous Triplet-State Photochemistry

The triplet yield for sodium anthracene-2-sulfonate (2-AS) in water is reported to be high, falling within the range of 0.6–0.9 [1]. This range is consistent with other anthracene sulfonates (1-AS, 1,5-AS, 1,8-AS) studied under identical conditions, indicating that 2-AS is a comparably efficient generator of the triplet excited state, a key requirement for many photochemical applications such as photosensitization and energy transfer [1].

Photochemistry Triplet State Laser Flash Photolysis Anthracene Sulfonates

Fluorescence Lifetime in Micelles

The fluorescence lifetime of sodium anthracene-2-sulfonate (2-AS) in aqueous micellar environments has been reported as 4.5 ns [1]. While this is a single measurement for 2-AS in a specific context (fluorescence quenching studies), it provides a valuable benchmark. The reported lifetime of unsubstituted anthracene is approximately 4.24 ns [2], demonstrating that sulfonation at the 2-position does not drastically alter the fundamental singlet excited state lifetime, thus preserving the core photophysical behavior of the anthracene chromophore while imparting water solubility.

Fluorescence Lifetime Micelles Spectroscopy Surfactants

Singlet Oxygen Photosensitization

Unlike its structural isomers 1-AS and 1,5-AS, sodium anthracene-2-sulfonate (2-AS) is not reported to be an efficient singlet oxygen photosensitizer. Studies on the oxygen quenching of singlets and triplets in methanol show that 1-AS and 1,5-AS can generate singlet oxygen with high quantum efficiencies (0.6–0.8), while no such data exists for 2-AS under comparable conditions [1]. This suggests a fundamental difference in the photophysical pathways following oxygen quenching, likely due to the position of the sulfonate group.

Photochemistry Singlet Oxygen Photosensitization Anthracene Sulfonates

2-AS Research and Industrial Uses


Temperature-Variable Fluorescence Probing

Sodium anthracene-2-sulfonate is ideally suited as a fluorescent probe in experiments where temperature is a variable. Its relatively high activation energy for thermal quenching (Ea = 1144 cm⁻¹) compared to other isomers, such as 1-AS (939 cm⁻¹), ensures a more stable and predictable fluorescence signal across a wider temperature range [4]. This makes it the preferred choice for studying temperature-dependent processes in aqueous environments, such as protein folding, micelle dynamics, or polymer phase transitions.

Surface Patterning on Charged Colloids

The unique ability of 2-AS to undergo ground-state dimerization upon adsorption to positively charged alumina-coated silica surfaces (e.g., 25-nm diameter particles) makes it an invaluable tool for creating ordered molecular assemblies [4]. This property, not shared by 1-AS or 1,5-AS, can be exploited to build photonic structures, study exciton coupling, or develop surface-enhanced spectroscopic sensors. The distinct red-shift in its absorption spectrum (from 370 nm to 401 nm) provides a clear spectroscopic marker for monitoring this assembly process [4].

Non-Fluorescent Amine Detection

In analytical chemistry, 2-AS is a proven and highly effective reagent for the quantitative determination of non-fluorescent amines, including pharmaceuticals like amitriptyline, in the low ng/mL range [4]. The established ion-pair extraction method using methylene chloride demonstrates 100% extraction efficiency and 5% precision, providing a robust and validated protocol for applications in quality control, environmental monitoring, and pharmacological research [4].

Aqueous Triplet-State Energy Transfer

For researchers requiring an efficient triplet-state photosensitizer or energy donor in aqueous media, 2-AS offers a high and reliable triplet yield (0.6–0.9), matching the performance of other anthracene sulfonates [4]. Its water solubility allows these studies to be conducted in biologically relevant or environmentally friendly media, and its well-characterized triplet-state properties facilitate accurate modeling and interpretation of photochemical processes.

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